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molecular formula C10H12N2O B2549010 4-((3-Hydroxypropyl)amino)benzonitrile CAS No. 313238-55-0

4-((3-Hydroxypropyl)amino)benzonitrile

Cat. No. B2549010
M. Wt: 176.219
InChI Key: HRPASSWJHQAQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06887881B1

Procedure details

A mixture of 4-fluorobenzonitrile (1.0 g, 8.26 mmol) and 3-aminopropanol (4.54 g, 58.7 mmol) was refluxed under an inert atmosphere (N2) for 15 h. Water (500 mL) and diethyl ether (500 mL) were then added, and the resulting organic layer separated, dried (Na2SO4) and concentrated. The residue was purified by column chromatography (heptane:EtOAc; 1:3) to give the sub-title compound in 84% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[NH2:10][CH2:11][CH2:12][CH2:13][OH:14].N#N.O>C(OCC)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:10][CH2:11][CH2:12][CH2:13][OH:14])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
4.54 g
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (heptane:EtOAc; 1:3)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(NCCCO)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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